INO5042
Overview
Description
INO5042 is a thiazole fused 1,4-naphthoquinone compound known for its anti-inflammatory activity . This compound has shown potential in various biological applications due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: INO5042 can be synthesized from furfural and 2-aminonaphthalene-1,4-dione . The synthetic route involves the formation of a thiazole ring fused to the naphthoquinone structure. The reaction conditions typically include the use of appropriate solvents and catalysts to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound involves optimizing the synthetic route for large-scale production. This includes the use of efficient catalysts, controlled reaction conditions, and purification processes to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: INO5042 undergoes various chemical reactions, including:
Reduction: Reduction reactions can modify the quinone structure, potentially altering its biological activity.
Substitution: Substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions:
Reduction: Common reducing agents include sodium borohydride and hydrogen gas in the presence of a catalyst.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired functional group to be introduced.
Major Products Formed:
Oxidation: Isomeric phenol-carboxylic acids.
Reduction: Reduced forms of the naphthoquinone structure.
Substitution: Derivatives with different functional groups attached to the naphthoquinone core.
Scientific Research Applications
INO5042 has a wide range of scientific research applications, including:
Industry: Utilized in the development of new pharmaceuticals and chemical products due to its unique chemical structure and reactivity.
Mechanism of Action
INO5042 exerts its effects through various molecular targets and pathways:
Anti-inflammatory Activity: The compound affects the rolling velocities of leukocytes on endothelial cells, reducing the number of stickers and rollers. This mechanism involves the modulation of adhesion molecules and inflammatory pathways.
Oxidative Cleavage: The compound undergoes oxidative cleavage by dioxygenase enzymes, resulting in the formation of new functional groups that enhance its solubility and biological activity.
Comparison with Similar Compounds
INO5042 is unique compared to other similar compounds due to its thiazole fused 1,4-naphthoquinone structure. Similar compounds include:
Thiazolonaphthoquinones: These compounds share a similar core structure but differ in the functional groups attached to the naphthoquinone ring.
Oxazolonaphthoquinones: These compounds have an oxazole ring fused to the naphthoquinone structure, offering different chemical and biological properties.
This compound stands out due to its specific anti-inflammatory activity and the ability to undergo unique oxidative cleavage reactions, making it a valuable compound for scientific research and potential therapeutic applications.
Biological Activity
INO5042 is a synthetic compound classified as a thiazole-fused 1,4-naphthoquinone. This compound has garnered attention due to its unique chemical structure, which includes two carbonyl groups and a bond cleavage site, contributing to its reactivity and biological activity. The exploration of this compound's biological activity has revealed its potential roles in various therapeutic contexts, particularly concerning endothelial dysfunction and antimicrobial properties.
Chemical Structure
- Type : Thiazole-fused 1,4-naphthoquinone
- Key Features :
- Two carbonyl groups
- Bond cleavage site
Reactivity
The structural characteristics of this compound enhance its oxidative reactivity, making it a subject of interest in organic chemistry and biochemistry.
Cellular Interactions
Research indicates that this compound significantly influences cellular dynamics:
- Cell Motility : It induces an increase in the motility of endothelial cells, with observed velocities shifting from 3-5 micrometers per second to 7-11 micrometers per second. This enhancement suggests potential implications in vascular biology and wound healing processes.
Antimicrobial Potential
Due to its structural similarities with other bioactive naphthoquinones, this compound has been suggested to possess antimicrobial properties. Further investigations are required to confirm these effects and identify specific microbial targets.
Mechanistic Insights
The mechanism by which this compound enhances cell motility likely involves interactions with signaling pathways related to cell adhesion and migration. Understanding these molecular targets is crucial for elucidating the compound's full therapeutic potential.
Comparative Analysis with Similar Compounds
Compound Name | Structure Type | Key Features |
---|---|---|
1,4-Naphthoquinone | Naphthoquinone | Basic structure; serves as a precursor |
Menadione | Vitamin K3 | Antimicrobial properties; involved in redox reactions |
Plumbagin | Naphthoquinone derivative | Notable for anticancer properties |
Juglone | Natural naphthoquinone | Exhibits antifungal activity |
This compound is distinguished from these compounds by its specific thiazole fusion, enhancing its oxidative reactivity and biological activity.
Case Study on Endothelial Function
A relevant case study examined the effects of this compound on endothelial cells in vitro. The study demonstrated that treatment with this compound resulted in:
- Increased proliferation rates
- Enhanced migration capabilities
These findings suggest that this compound may be beneficial in therapeutic strategies aimed at improving endothelial function during vascular repair processes.
Research Findings on Oxidative Reactions
Recent studies have highlighted the role of this compound in catalyzing oxidative reactions. These reactions are critical for various metabolic pathways and may contribute to the compound's biological activity. The use of whole-cell biocatalysts, such as Streptomyces species, has been explored to optimize these oxidative processes .
Future Directions
The promising biological activities of this compound warrant further investigation into its potential applications in drug development. Future research should focus on:
- Elucidating the specific molecular mechanisms underlying its effects on cell motility.
- Conducting clinical trials to assess its efficacy and safety in humans.
- Exploring its potential as an antimicrobial agent against various pathogens.
Properties
IUPAC Name |
2-(furan-2-yl)benzo[f][1,3]benzothiazole-4,9-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H7NO3S/c17-12-8-4-1-2-5-9(8)13(18)14-11(12)16-15(20-14)10-6-3-7-19-10/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJKZUTFFMNSTTD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)SC(=N3)C4=CC=CO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H7NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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